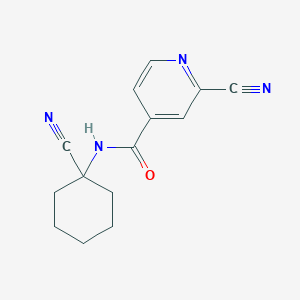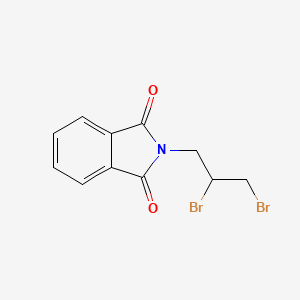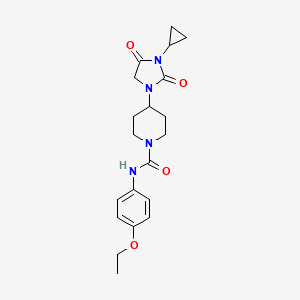![molecular formula C24H25N5O3 B2840239 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-84-7](/img/no-structure.png)
1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound , a complex pyrimidopurinedione derivative, has been a subject of research primarily in the field of organic chemistry, focusing on its synthesis and structural analysis. A study by (Simo, Rybár, & Alföldi, 1998) detailed the synthesis of related compounds, highlighting the methods of intramolecular alkylation. Similarly, (Li et al., 2005) explored the structural characteristics of trifluoromethyl-substituted derivatives, providing insights into the molecular configuration of these complex molecules.
Pharmacological Research
In pharmacological contexts, these compounds have been investigated for their potential therapeutic applications. For example, (Jurczyk et al., 2004) examined derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione for their affinity towards certain receptor types, indicating their potential in drug development for neurological conditions. Another study by (Koch et al., 2013) focused on tetrahydropyrimido[2,1-f]purinediones as potential treatments for neurodegenerative diseases, highlighting their interactions with adenosine receptors and monoamine oxidases.
Chemical Properties and Reactions
Research on pyrimidopurinediones also includes studies on their chemical properties and reactions. The work by (Armarego & Reece, 1976) discussed the methylation and reduction of purines, providing a foundational understanding of their chemical behavior. Moreover, (Shorunov et al., 2018) explored the unusual photochemistry of a highly reactive pyrimidinedione, further expanding our knowledge of their reactivity under different conditions.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the condensation of 4-phenoxybenzaldehyde with ethyl acetoacetate to form 4-phenoxychalcone, which is then reacted with 1-methyl-3-propyl-6,7-dihydro-1H-purine-2,4-dione in the presence of ammonium acetate to form the desired product.", "Starting Materials": [ "4-phenoxybenzaldehyde", "ethyl acetoacetate", "1-methyl-3-propyl-6,7-dihydro-1H-purine-2,4-dione", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 4-phenoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 4-phenoxychalcone.", "Step 2: Reaction of 4-phenoxychalcone with 1-methyl-3-propyl-6,7-dihydro-1H-purine-2,4-dione in the presence of ammonium acetate as a catalyst to form the desired product, 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione." ] } | |
CAS RN |
873076-84-7 |
Product Name |
1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
Molecular Formula |
C24H25N5O3 |
Molecular Weight |
431.496 |
IUPAC Name |
1-methyl-9-(4-phenoxyphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H25N5O3/c1-3-14-29-22(30)20-21(26(2)24(29)31)25-23-27(15-7-16-28(20)23)17-10-12-19(13-11-17)32-18-8-5-4-6-9-18/h4-6,8-13H,3,7,14-16H2,1-2H3 |
InChI Key |
FMHCCAFNZRYXHS-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2840156.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2840157.png)


![Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2840162.png)
![N-{[(4-nitrophenyl)amino]carbonyl}alanine](/img/structure/B2840164.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840165.png)
![1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B2840166.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2840170.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2840174.png)


![(1H-indol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2840179.png)